molecular formula C21H20N2O4S B11568602 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11568602
M. Wt: 396.5 g/mol
InChI Key: PHHRTIFKZOPRGC-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphtho[1,8-cd]isothiazole core with a dioxido functional group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphtho[1,8-cd]isothiazole Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the naphtho[1,8-cd]isothiazole ring system.

    Introduction of the Dioxido Group: The dioxido functional group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the naphtho[1,8-cd]isothiazole core with 4-ethoxyphenylpropanamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone
  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-ethoxyphenyl)propanamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C21H20N2O4S/c1-3-27-17-12-10-16(11-13-17)22-21(24)14(2)23-18-8-4-6-15-7-5-9-19(20(15)18)28(23,25)26/h4-14H,3H2,1-2H3,(H,22,24)

InChI Key

PHHRTIFKZOPRGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O

Origin of Product

United States

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